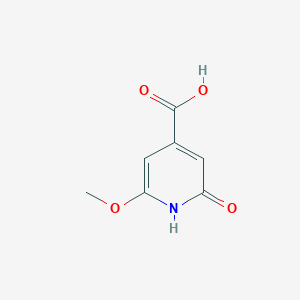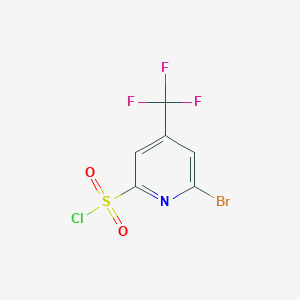![molecular formula C13H18N2O B14857751 2-cyano-N-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]acetamide](/img/structure/B14857751.png)
2-cyano-N-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-[(3s,5s,7s)-tricyclo[3311~3,7~]dec-1-yl]acetamide is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
The synthesis of 2-cyano-N-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the tricyclic core, followed by the introduction of the cyano and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
2-cyano-N-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
2-cyano-N-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, given its ability to interact with specific biological targets.
Industry: It may be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-cyano-N-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]acetamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-cyano-N-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]acetamide can be compared with other tricyclic compounds, such as:
Adamantane derivatives: These compounds share a similar tricyclic structure but differ in functional groups and applications.
Tropane alkaloids: These naturally occurring compounds have a bicyclic structure and are known for their biological activities. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
N-(1-adamantyl)-2-cyanoacetamide |
InChI |
InChI=1S/C13H18N2O/c14-2-1-12(16)15-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,1,3-8H2,(H,15,16) |
InChI Key |
IICCUEKXZRJMDI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(chloroacetyl)amino]-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14857677.png)
![[7-hydroxy-1,5-dimethyl-8-[2-[(3R,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,11]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B14857692.png)







![exo-3-Azabicyclo[3.2.1]octan-8-ol HCl](/img/structure/B14857737.png)
![2-[5-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14857746.png)



